molecular formula C17H20N2O B3462022 N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide

N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide

Cat. No. B3462022
M. Wt: 268.35 g/mol
InChI Key: BMPCWRYMQKTXDU-UHFFFAOYSA-N
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Description

N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide, also known as BZP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is commonly used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide has been studied for its potential medicinal properties, particularly as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has been shown to have dopaminergic and serotonergic effects, which are thought to be responsible for its therapeutic effects. This compound has also been studied for its potential as a diagnostic tool in neuroimaging studies, as it can bind to dopamine and serotonin receptors.

Mechanism of Action

N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide acts as a stimulant by increasing the release and inhibiting the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters, which are responsible for feelings of pleasure and happiness. This compound also has an affinity for alpha-2 adrenergic receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of certain hormones, such as cortisol and prolactin. This compound has been shown to have an effect on the immune system, with some studies suggesting that it may have immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been well-studied, with a large body of literature available on its properties and effects. However, this compound also has some limitations. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its stimulant effects can make it difficult to study in certain contexts.

Future Directions

There are several possible future directions for research on N-benzyl-2,2-dimethyl-N-2-pyridinylpropanamide. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Further studies are needed to determine its efficacy and safety in these contexts. Another area of interest is its potential as a diagnostic tool in neuroimaging studies. This compound may be useful in identifying changes in dopamine and serotonin receptors in the brain. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly its immunomodulatory effects.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research in the field of medicinal chemistry. It has potential therapeutic applications for neurological disorders and may be useful as a diagnostic tool in neuroimaging studies. This compound acts as a stimulant by increasing the release and inhibiting the reuptake of dopamine and serotonin in the brain. It has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its properties and effects.

properties

IUPAC Name

N-benzyl-2,2-dimethyl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-17(2,3)16(20)19(15-11-7-8-12-18-15)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPCWRYMQKTXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793212
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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